molecular formula C7H7BrClNO2S B6334719 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide CAS No. 1198614-85-5

3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide

Cat. No.: B6334719
CAS No.: 1198614-85-5
M. Wt: 284.56 g/mol
InChI Key: SLIJVTWMSIKNCT-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H7BrClNO2S It is a sulfonamide derivative, characterized by the presence of bromine, chlorine, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide typically involves the sulfonation of 3-Bromo-5-chloro-N-methylbenzene. The process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Types of Reactions:

    Substitution Reactions: The bromine and chlorine atoms in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

    Oxidation Reactions: The sulfonamide group can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitro group in the compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as a solvent.

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid as a solvent.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as a solvent.

Major Products Formed:

    Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines from nitro groups.

Scientific Research Applications

3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.

    Material Science: The compound is used in the development of advanced materials, including polymers and resins with specific functional properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    3-Bromo-5-chlorotoluene: Similar structure but lacks the sulfonamide group, making it less effective in biological applications.

    3-Bromo-5-chloroaniline: Contains an amine group instead of a sulfonamide group, leading to different reactivity and applications.

    3-Bromo-5-chlorobenzene: Lacks both the methyl and sulfonamide groups, resulting in different chemical properties and uses.

Uniqueness: 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide is unique due to the presence of both bromine and chlorine atoms, as well as the sulfonamide group. This combination of functional groups imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-bromo-5-chloro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO2S/c1-10-13(11,12)7-3-5(8)2-6(9)4-7/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIJVTWMSIKNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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